molecular formula C6H8ClNS B3286946 2-Chloro-5-isopropylthiazole CAS No. 83350-90-7

2-Chloro-5-isopropylthiazole

Cat. No.: B3286946
CAS No.: 83350-90-7
M. Wt: 161.65 g/mol
InChI Key: QOLXVVIGZJMGGB-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropylthiazole is a heterocyclic organic compound with the molecular formula C₆H₈ClNS. It belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-isopropylthiazole typically involves the reaction of allyl isothiocyanate with chlorine. The reaction is carried out at temperatures ranging from 0°C to 150°C, often in the presence of an inert diluent . Another method involves the use of dihalogenoacetones with thioacetylamides, such as thioacetamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve additional purification steps, such as vacuum distillation, to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-isopropylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-isopropylthiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interfere with essential cellular processes in microorganisms, leading to their inhibition or death. The exact molecular targets and pathways may vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

  • 2-Chloro-5-chloromethylthiazole
  • 2-Chloro-5-methylthiazole
  • 2-Chloro-5-ethylthiazole

Comparison: 2-Chloro-5-isopropylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

2-chloro-5-propan-2-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLXVVIGZJMGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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